

Structure elucidation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

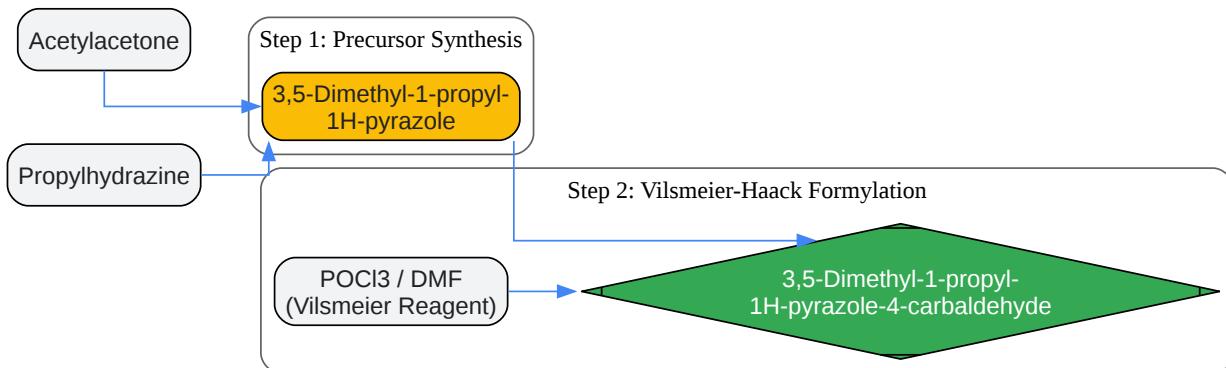
Cat. No.: B2920922

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde**

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.^{[1][2]} Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.^{[3][4][5]} The precise substitution pattern on the pyrazole ring is critical to its function, making unambiguous structure elucidation an essential step in the research and development pipeline.

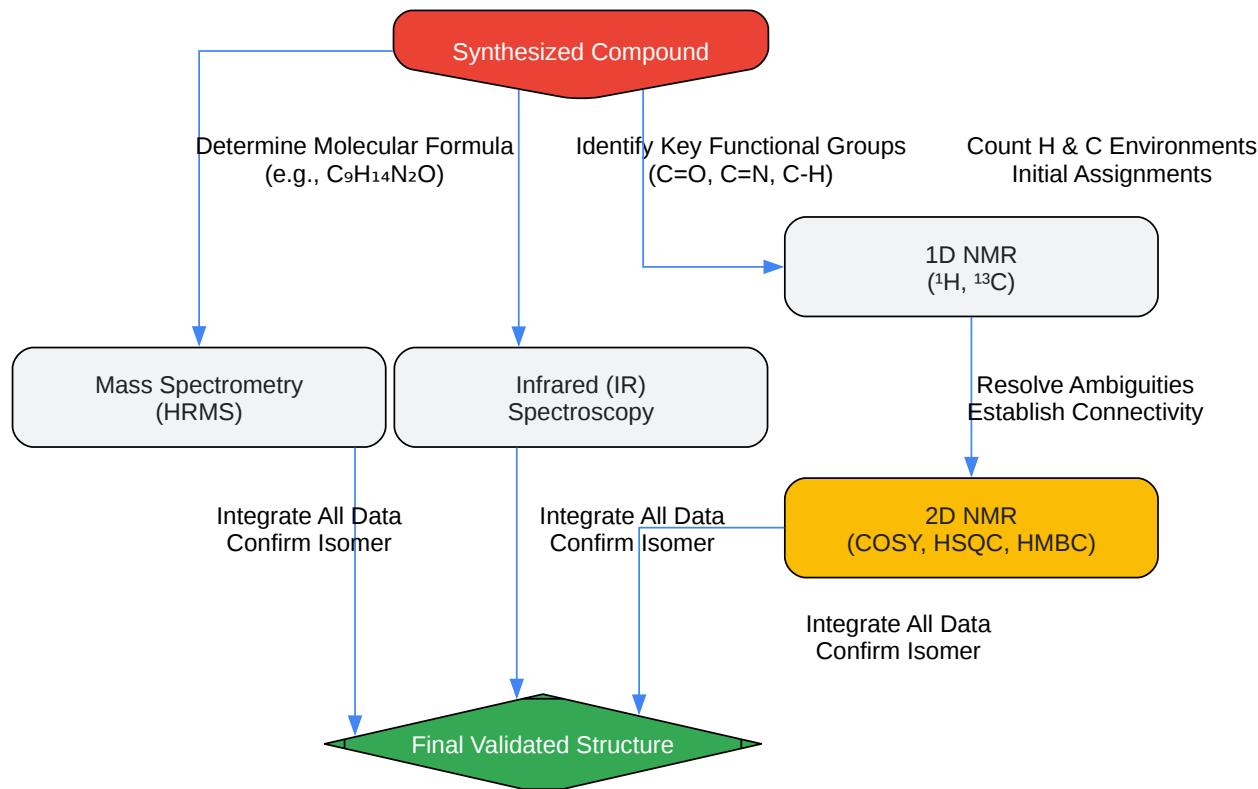

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel pyrazole derivative, **3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde**. Moving beyond a simple recitation of techniques, this document details the strategic rationale behind the analytical workflow, integrating data from multiple spectroscopic methods to build a self-validating and irrefutable structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel heterocyclic compounds.

Strategic Synthesis: Accessing the Target Molecule

Prior to elucidation, the target molecule must be synthesized. A logical and efficient synthetic strategy not only provides the necessary material but also offers preliminary structural insights. The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heterocyclic systems.^{[6][7]} ^[8] Given that the C4 position of N1-substituted pyrazoles is highly activated towards electrophilic substitution, this reaction is the method of choice.^[9]

The proposed synthesis is a two-step process:

- Step 1: Synthesis of the Precursor, 3,5-Dimethyl-1-propyl-1H-pyrazole. This is achieved through the classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a substituted hydrazine (propylhydrazine).[10][11][12]
- Step 2: Formylation via the Vilsmeier-Haack Reaction. The synthesized precursor is then subjected to the Vilsmeier-Haack reagent (a complex of phosphorus oxychloride and dimethylformamide) to introduce the carbaldehyde group regioselectively at the C4 position.[13][14][15]



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The structure elucidation of an unknown compound is a process of systematic investigation, where each analytical technique provides a unique piece of the structural puzzle.[16][17][18] Our strategy relies on the synergistic use of Mass Spectrometry (MS) and various Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic methods. The workflow is designed to be self-validating, with data from one technique corroborating the hypotheses drawn from another.

[Click to download full resolution via product page](#)**Caption:** A logical workflow for structure elucidation.

Detailed Spectroscopic Analysis and Data Interpretation

This section details the expected data from each technique and explains how these data points are integrated to confirm the structure of **3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde**.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and deduce the molecular formula.

Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

Expected Result: The molecular formula is $C_9H_{14}N_2O$, with a monoisotopic mass of 166.1106 g/mol. HRMS should provide a measured mass for the protonated molecule $[M+H]^+$ that is within 5 ppm of the calculated value (167.1182). This initial step is crucial as it constrains the possible combinations of atoms, providing a definitive molecular formula to which the subsequent spectroscopic data must fit.

Infrared (IR) Spectroscopy

Objective: To rapidly confirm the presence of key functional groups predicted by the synthesis.

Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Expected Result: The IR spectrum serves as a quick validation of the Vilsmeier-Haack reaction's success. Key vibrational bands are expected:

- $\sim 1670\text{-}1690\text{ cm}^{-1}$: A strong, sharp absorption characteristic of the C=O stretch of an aromatic aldehyde. [\[19\]](#)
- $\sim 2820\text{ cm}^{-1}$ and $\sim 2720\text{ cm}^{-1}$: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).
- $\sim 1550\text{-}1600\text{ cm}^{-1}$: Absorptions corresponding to the C=N and C=C stretching vibrations within the pyrazole ring. [\[20\]](#)[\[21\]](#)[\[22\]](#)
- $\sim 2900\text{-}3000\text{ cm}^{-1}$: C-H stretching vibrations from the propyl and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and constitution of organic molecules. [\[23\]](#)[\[24\]](#) A combination of 1D and 2D experiments is employed to unambiguously assign every proton and carbon signal.

3.3.1. 1H NMR Analysis

The 1H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).

Table 1: Predicted 1H NMR Data (400 MHz, $CDCl_3$)

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
H-a	~9.8-10.0	Singlet (s)	1H	Aldehyde (-HCO)	Highly deshielded proton of the electron-withdrawing aldehyde group.
H-b	~4.0-4.2	Triplet (t)	2H	N-CH ₂ -CH ₂ -CH ₃	Methylene group attached directly to the electronegative pyrazole nitrogen.
H-c	~2.5-2.7	Singlet (s)	3H	C5-CH ₃	Methyl group adjacent to the N-propyl substituent.
H-d	~2.4-2.6	Singlet (s)	3H	C3-CH ₃	Methyl group adjacent to the second ring nitrogen.
H-e	~1.8-2.0	Sextet (sxt)	2H	N-CH ₂ -CH ₂ -CH ₃	Methylene group coupled to two adjacent CH ₂ groups.
H-f	~0.9-1.1	Triplet (t)	3H	N-CH ₂ -CH ₂ -CH ₃	Terminal methyl group of the propyl chain.

3.3.2. ^{13}C NMR and DEPT-135 Analysis

The ^{13}C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is used to differentiate between CH₃, CH₂, and CH carbons.

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Signal Label	Chemical Shift (δ , ppm)	DEPT-135	Assignment	Rationale
C-A	~185-190	CH (+)	CHO	Carbonyl carbon, highly deshielded.
C-B	~150-155	C (null)	C5-CH ₃	Quaternary carbon of the pyrazole ring attached to nitrogen.
C-C	~145-150	C (null)	C3-CH ₃	Quaternary carbon of the pyrazole ring attached to nitrogen.
C-D	~115-120	C (null)	C4-CHO	Quaternary carbon bearing the aldehyde group.
C-E	~50-55	CH ₂ (-)	N-CH ₂	Carbon directly bonded to the pyrazole nitrogen.
C-F	~23-27	CH ₂ (-)	N-CH ₂ -CH ₂	Central carbon of the propyl chain.
C-G	~13-16	CH ₃ (+)	C5-CH ₃	Methyl carbon at C5.
C-H	~11-14	CH ₃ (+)	C3-CH ₃	Methyl carbon at C3.
C-I	~10-12	CH ₃ (+)	N-CH ₂ -CH ₂ -CH ₃	Terminal methyl carbon of the propyl chain.

3.3.3. 2D NMR Correlation Spectroscopy

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[\[25\]](#) COSY, HSQC, and HMBC experiments are essential for definitive assignment.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
 - Key Expected Correlation: A clear correlation path will be seen between the propyl chain protons: H-b ↔ H-e ↔ H-f. This confirms the integrity of the propyl group.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
 - Key Expected Correlations: This experiment will definitively link the proton and carbon assignments from Tables 1 and 2 (e.g., H-a to C-A, H-b to C-E, etc.).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for proving the overall connectivity, as it shows correlations between protons and carbons over 2-3 bonds. It validates the substitution pattern.

Table 3: Predicted Key HMBC Correlations

Proton (¹ H)	Correlates to Carbon (¹³ C)	Significance of Correlation
H-a (-CHO)	C-D (C4)	Confirms the aldehyde group is attached to the C4 position of the pyrazole ring.
H-b (N-CH ₂)	C-B (C5), C-F (middle CH ₂)	Confirms the propyl group is attached to the nitrogen adjacent to C5.
H-c (C5-CH ₃)	C-B (C5), C-D (C4)	Confirms this methyl group is at C5, adjacent to the formylated C4 position.
H-d (C3-CH ₃)	C-C (C3), C-D (C4)	Confirms this methyl group is at C3, also adjacent to the formylated C4 position.

```
digraph "HMBC_Correlations" {
graph [overlap=false];
node [shape=none, image="https://i.imgur.com/83p2k1Z.png", label=""];
edge [color="#EA4335", penwidth=2, arrowsize=1.2];
```

```
// Define invisible nodes for arrow placement
node [label="", width=0.1, height=0.1, style=invis];
H_aldehyde [pos="3.5,1.2!"];
C4 [pos="2.5,0.8!"];

H_N_CH2 [pos="1.5,-2.2!"];
C5 [pos="1.2,-0.2!"];
C_middle_CH2 [pos="0.5,-2.8!"];

H_C5_CH3 [pos="-0.5,1.5!"];

H_C3_CH3 [pos="4.5,0!"];
C3 [pos="3.2,0.2!"];

// Draw arrows
H_aldehyde -> C4 [ltail=H_aldehyde, lhead=C4];
H_N_CH2 -> C5 [ltail=H_N_CH2, lhead=C5];
H_N_CH2 -> C_middle_CH2 [ltail=H_N_CH2, lhead=C_middle_CH2, constraint=false];
H_C5_CH3 -> C5 [ltail=H_C5_CH3, lhead=C5];
H_C5_CH3 -> C4 [ltail=H_C5_CH3, lhead=C4];
H_C3_CH3 -> C3 [ltail=H_C3_CH3, lhead=C3];
H_C3_CH3 -> C4 [ltail=H_C3_CH3, lhead=C4];

}
```

Caption: Key HMBC correlations confirming the molecular structure.

Standard Operating Protocols

4.1. High-Resolution Mass Spectrometry (HRMS)

- Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.
- Further dilute the sample solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
- Acquire data in positive ion mode over a mass range of m/z 50-500.

- Perform internal or external mass calibration to ensure high mass accuracy.
- Process the data to identify the $[M+H]^+$ ion and compare the measured exact mass to the theoretical mass calculated for $C_9H_{14}N_2O$.

4.2. FT-IR Spectroscopy

- Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.
- Apply pressure using the anvil to ensure good contact.
- Record the spectrum from 4000 to 400 cm^{-1} , co-adding at least 16 scans for a good signal-to-noise ratio.
- Perform a background scan prior to sample analysis.
- Identify and label the key vibrational frequencies.

4.3. NMR Spectroscopy

- Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Acquire all spectra on a spectrometer operating at a proton frequency of ≥ 400 MHz.
- 1H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.
- $^{13}C\{^1H\}$ NMR: Acquire with proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds.
- DEPT-135: Acquire using standard instrument parameters to differentiate carbon types.
- COSY, HSQC, HMBC: Acquire using standard gradient-selected pulse programs provided by the spectrometer manufacturer. Optimize spectral widths and acquisition times to ensure adequate resolution.
- Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the 1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the $CDCl_3$ signal at 77.16 ppm.

Conclusion

The structural elucidation of **3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde** is systematically achieved through the logical integration of multiple spectroscopic techniques. High-resolution mass spectrometry provides the definitive molecular formula. FT-IR spectroscopy confirms the presence of the crucial aldehyde functional group introduced during synthesis. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, provides incontrovertible evidence for the specific arrangement of the methyl, propyl, and carbaldehyde substituents on the pyrazole core. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for publication, patenting, and further development in any scientific field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. visnav.in [visnav.in]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. jocpr.com [jocpr.com]
- 4. jpsionline.com [jpsionline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1482119A - Method for preparing 3,5-dimethylpyrazole - Google Patents [patents.google.com]
- 11. nbinno.com [nbino.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 17. jchps.com [jchps.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. Synthesis, structure elucidation, and olfactometric analysis of lilac aldehyde and lilac alcohol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure elucidation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2920922#structure-elucidation-of-3-5-dimethyl-1-propyl-1h-pyrazole-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com